Lipophilicity Differentiation: XLogP3 of 4.8 versus Unsubstituted Phenylsulfonyl Analog (XLogP 4.1)
The target compound exhibits a computed XLogP3-AA of 4.8, compared to 4.1 for 1-benzhydryl-4-(phenylsulfonyl)piperazine (CAS 312282-48-7) [1]. This ΔXLogP of +0.7 units reflects the two methyl substituents on the phenyl ring and predicts measurably higher membrane permeability and altered tissue distribution in cell-based assays [2]. The computed methylsulfonyl analog (1-benzhydryl-4-methanesulfonyl-piperazine) has an estimated XLogP of approximately 2.5, giving the target compound a lipophilicity advantage of approximately 2.3 log units—a difference typically associated with orders-of-magnitude changes in passive permeability .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (PubChem computed) |
| Comparator Or Baseline | 1-Benzhydryl-4-(phenylsulfonyl)piperazine: XLogP3 = 4.1; 1-Benzhydryl-4-methanesulfonyl-piperazine: XLogP3 ≈ 2.5 (estimated from fragment-based prediction) |
| Quantified Difference | ΔXLogP = +0.7 vs. phenylsulfonyl analog; ΔXLogP ≈ +2.3 vs. methylsulfonyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2025.09.15 release |
Why This Matters
Lipophilicity differences of this magnitude can drive compound selection when optimizing for cell permeability or blood-brain barrier penetration, making 419539-20-1 the preferred choice among benzhydryl-sulfonyl-piperazines for applications requiring higher logP.
- [1] PubChem Compound Summary: CID 1070238 (target) and CID 1075122 (phenylsulfonyl analog). XLogP3-AA values accessed 2026. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. View Source
